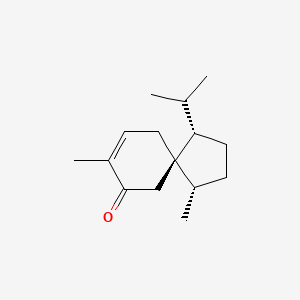

acorenone B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

acorenone B is a natural product found in Zingiber officinale with data available.

Wissenschaftliche Forschungsanwendungen

Chemical Composition and Identification

Acorenone B was identified as a major component (41.01%) of the essential oil extracted from Niphogeton dissecta using steam distillation and analyzed through gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) techniques. The essential oil comprised 41 components that accounted for 96.46% of the total composition, with other notable constituents including (E)-β-ocimene (29.64%) .

Cholinesterase Inhibition

One of the most significant applications of this compound is its inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibitory concentrations (IC50) for this compound are as follows:

| Compound | AChE IC50 (μg/mL) | BChE IC50 (μg/mL) |

|---|---|---|

| This compound | 40.8 | 10.9 |

| Donepezil | 6.7 nM | - |

| Galanthamine | 2.2 | 11.7 |

These results indicate that this compound exhibits moderate inhibition, particularly against BChE, which is noteworthy given the therapeutic focus on selective inhibition in Alzheimer's treatment .

Antimicrobial Properties

The essential oil containing this compound also demonstrated antimicrobial activity, with minimal inhibitory concentrations (MIC) against Staphylococcus aureus (5 mg/mL) and Enterococcus faecalis (10 mg/mL). While these values suggest limited efficacy, they indicate potential for further exploration in antimicrobial applications .

Potential Therapeutic Uses

Given its cholinesterase inhibitory properties, this compound may serve as a lead compound for developing new treatments for Alzheimer's disease. The selectivity for BChE inhibition aligns with current research trends aiming to identify agents that can effectively manage symptoms associated with cholinergic dysfunction in neurodegenerative disorders .

Synthesis and Chemical Transformations

In addition to its biological applications, this compound can be utilized in organic synthesis as a precursor for various chemical transformations. Its structural characteristics allow it to participate in reactions leading to the formation of complex molecules with potential pharmacological activities. The versatility of this compound in synthetic chemistry highlights its significance beyond just biological applications .

Case Studies and Research Findings

Research has consistently highlighted the importance of this compound in various studies:

- Study on Cholinesterase Inhibition : This study established the IC50 values for this compound against AChE and BChE, providing a foundation for its potential use in Alzheimer's therapy .

- Antimicrobial Activity Assessment : Investigations into the antimicrobial properties of the essential oil revealed moderate activity against specific bacterial strains, suggesting avenues for further research into its efficacy .

- Synthetic Applications : The compound's role in organic synthesis has been explored, indicating its utility in creating biologically active compounds through efficient synthetic pathways .

Analyse Chemischer Reaktionen

Spiroannelation via Michael Addition and Cycloaldolization

The spirocyclic core of acorenone B is constructed through a spiroannelation reaction. This involves:

-

Enamine formation : Cyclopentanoid aldehyde (11 ) reacts with 1-methoxy-3-buten-2-one (16 ) in the presence of acetic acid.

-

Michael addition : The enamine attacks the α,β-unsaturated ketone of 16 , followed by cycloaldolization to yield ketone 17 .

Conditions :

| Reactants | Catalyst/Solvent | Product | Yield |

|---|---|---|---|

| Aldehyde 11 + 16 | Acetic acid | Spiroketone 17 | 35% |

This step is stereospecific, with acetic acid ensuring regioselectivity by catalyzing the aldolization without protonating the enamine .

Reformatsky Reaction for Chain Extension

The Reformatsky reaction is employed to extend carbon chains in this compound synthesis:

-

Reagents : Ethyl bromomethyl acrylate (28 ) and zinc.

-

Process : A continuous-flow system with granular zinc at 125–140°C facilitates the reaction between aldehyde 29 and 28 , producing α-methylene-γ-lactone (42 ) .

Reaction Pathway :

\text{Aldehyde 29} + \text{28} \xrightarrow{\text{Zn, THF, 125–140°C}} \alpha\text{-methylene-}\gamma\text{-lactone 42} \quad (\text{Yield: 50%})

Hydrogenation and Hydrogenolysis

Key steps in reducing unsaturated intermediates:

-

Hydrogenation : α-Methylene-γ-lactone (42 ) is hydrogenated over Adam’s catalyst (PtO₂) to form 108 .

-

Hydrogenolysis : Subsequent treatment with Pd/CaCO₃ cleaves ester groups, yielding carboxylic acid 109 .

Conditions :

| Step | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Hydrogenation | PtO₂ (Adam’s) | 42 | Saturated 108 | 75% |

| Hydrogenolysis | Pd/CaCO₃ | 108 | Carboxylic acid 109 | 50% |

Alkylation via Organozinc Intermediates

Organozinc reagents enable stereocontrolled alkylation:

-

Reagents : Allylzinc bromide reacts with carbonyl compounds under continuous-flow conditions.

-

Outcome : This method avoids retro-aldol side reactions, achieving high yields (80–90%) in β-hydroxy ester formation .

Example :

\text{Aldehyde 29} + \text{Allylzinc brom

Eigenschaften

CAS-Nummer |

21653-33-8 |

|---|---|

Molekularformel |

C15H24O |

Molekulargewicht |

220.35 g/mol |

IUPAC-Name |

(1S,4S,5R)-1,8-dimethyl-4-propan-2-ylspiro[4.5]dec-7-en-9-one |

InChI |

InChI=1S/C15H24O/c1-10(2)13-6-5-12(4)15(13)8-7-11(3)14(16)9-15/h7,10,12-13H,5-6,8-9H2,1-4H3/t12-,13-,15+/m0/s1 |

InChI-Schlüssel |

HBTHUBMUAHAWBC-KCQAQPDRSA-N |

SMILES |

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |

Isomerische SMILES |

C[C@H]1CC[C@H]([C@@]12CC=C(C(=O)C2)C)C(C)C |

Kanonische SMILES |

CC1CCC(C12CC=C(C(=O)C2)C)C(C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.